

Physicochemical Properties of Apazone Dihydrate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Apazone dihydrate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Apazone, a non-steroidal anti-inflammatory drug (NSAID), is utilized in the management of pain and inflammation, particularly in rheumatic diseases and gout.^[1] It exists in both an anhydrous form and as a dihydrate. This technical guide focuses on the core physicochemical properties of **Apazone dihydrate** (CAS RN: 22304-30-9), a subject of interest for formulation scientists, medicinal chemists, and quality control analysts.^{[1][2]} A thorough understanding of these properties is critical for drug development, ensuring product quality, and optimizing therapeutic performance. This document provides a consolidated overview of available data, outlines standard experimental protocols for characterization, and visualizes key mechanistic and workflow elements.

Chemical and Physical Data

Quantitative data for Apazone and its dihydrate form are summarized below. It is important to note that while the dihydrate is a common form for administration, much of the publicly available specific experimental data pertains to the anhydrous form.

Table 1: General Chemical Properties

Property	Value	Form	Source(s)
Chemical Name	5-(Dimethylamino)-9-methyl-2-propyl-1H-pyrazolo[1,2-a][2][3][4]benzotriazine-1,3(2H)-dione dihydrate	Dihydrate	[2]
Molecular Formula	C ₁₆ H ₂₀ N ₄ O ₂ ·2H ₂ O	Dihydrate	[3]
Molecular Weight	336.39 g/mol	Dihydrate	[2][3]
CAS Registry Number	22304-30-9	Dihydrate	[1][2][3]
Molecular Formula	C ₁₆ H ₂₀ N ₄ O ₂	Anhydrous	[4][5]
Molecular Weight	300.36 g/mol	Anhydrous	[1][4][5]
CAS Registry Number	13539-59-8	Anhydrous	[1][5]

Table 2: Physicochemical Properties

Property	Value	Form	Source(s)
Melting Point	247-248 °C	Dihydrate	[6]
Melting Point	187 °C	Anhydrous	[1]
Water Solubility	147.2 mg/L (at 35 °C)	Anhydrous	[7]
LogP (calculated)	1.78	Anhydrous	[4]
pKa (predicted)	8.66 ± 0.20	Anhydrous	[7]
Appearance	Almost colorless crystals / Solid powder	Dihydrate	[2][6]

Mechanism of Action

Apazone exerts its therapeutic effects through a dual mechanism. Primarily, as an NSAID, it inhibits cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[8] It shows a preference for inhibiting

COX-2 over COX-1.[8] Additionally, Apazone possesses uricosuric properties, meaning it enhances the excretion of uric acid by the kidneys, making it beneficial in the treatment of gout.[9][10]

Caption: Dual mechanism of action of Apazone.

Experimental Protocols

Detailed experimental protocols for the physicochemical characterization of **Apazone dihydrate** are not readily available in the public domain. However, standard methodologies outlined by pharmacopeias (e.g., USP) and regulatory bodies (e.g., ICH, FDA) are applicable.[11][12][13][14][15]

Melting Point Determination

- **Methodology:** The melting range can be determined using the capillary method as described in USP General Chapter <791>. A small amount of the finely powdered substance is packed into a capillary tube and heated in a calibrated apparatus. The temperature range from the point at which the substance begins to collapse or melt to the point at which it is completely liquefied is recorded. For a dihydrate, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are often run concurrently to observe water loss and phase transitions.

Solubility and Dissolution

- **Equilibrium Solubility:** The shake-flask method is commonly employed. An excess amount of **Apazone dihydrate** is added to a series of vials containing different solvents or buffers of varying pH. The vials are agitated at a constant temperature until equilibrium is reached. The supernatant is then filtered and analyzed by a validated analytical method, such as HPLC, to determine the concentration of the dissolved drug.
- **Intrinsic Dissolution Rate (IDR):** As per USP General Chapter <1087>, IDR is measured to characterize the dissolution of the pure drug substance from a constant surface area.[11][16] A pellet of the pure drug is prepared in a die and punch apparatus. The die is then placed in a dissolution vessel, and the amount of drug dissolved over time is measured under controlled hydrodynamic conditions. This provides a dissolution rate independent of particle size.

Stability Studies

- Methodology: Stability testing should be conducted according to ICH Q1A(R2) guidelines. [15] Samples of **Apazone dihydrate** are stored in controlled environmental chambers at specified long-term (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH) and accelerated (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH) conditions.[17] At predetermined time points, samples are withdrawn and analyzed for appearance, assay, degradation products, and water content to establish a re-test period or shelf life.

Analytical Method Validation

- Methodology: Any analytical procedure used for quantification (e.g., in solubility or stability studies) must be validated according to FDA and ICH guidelines.[13][18][19] This involves demonstrating the method's specificity, linearity, accuracy, precision (repeatability and intermediate precision), range, limit of detection (LOD), and limit of quantitation (LOQ). A typical method would be a reverse-phase HPLC with UV detection.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the physicochemical characterization of a hydrated active pharmaceutical ingredient like **Apazone dihydrate**.

Caption: General workflow for API physicochemical characterization.

Conclusion

This technical guide provides a summary of the known physicochemical properties of **Apazone dihydrate** and its anhydrous counterpart. While specific experimental data for the dihydrate form is limited in publicly accessible literature, this guide outlines the standard, industry-accepted methodologies for its comprehensive characterization. The provided diagrams for its mechanism of action and a general experimental workflow serve as valuable tools for researchers and drug development professionals. A thorough in-house characterization following these established protocols is essential for any successful drug development program involving **Apazone dihydrate**.

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